Methyl 2-chloronicotinate

Overview

Description

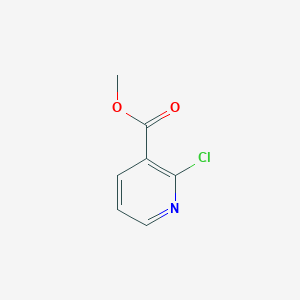

Methyl 2-chloronicotinate is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom and a methyl ester group attached to the pyridine ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-chloronicotinate can be synthesized through several methods. One common method involves the esterification of 2-chloronicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloronicotinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

Nucleophilic Substitution: Products include substituted pyridines.

Reduction: Products include 2-chloronicotinyl alcohol.

Hydrolysis: Products include 2-chloronicotinic acid.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-chloronicotinate serves as a key intermediate in the synthesis of several pharmaceutical agents. Notably, it has been utilized in the development of anti-inflammatory and analgesic drugs. For instance, studies have shown that derivatives of this compound can lead to compounds with significant therapeutic effects, such as:

- Morniflumate : This compound, derived from this compound, exhibits gastroprotective properties and is effective against gastric lesions induced by non-steroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid and diclofenac . Research indicates that morniflumate not only protects the gastrointestinal mucosa but also enhances the therapeutic profile of NSAIDs.

- Antitumor Agents : this compound has been linked to the synthesis of antitumor agents, with modifications leading to compounds that exhibit cytotoxicity against various cancer cell lines . The mechanism of action often depends on the specific modifications made to the core structure.

- Antiviral and Antibacterial Agents : Recent studies have highlighted the potential of this compound derivatives in combating viral and bacterial infections. The structure-activity relationship (SAR) suggests that certain modifications enhance their efficacy against specific pathogens .

Agrochemical Applications

In agrochemistry, this compound is employed as an intermediate in the synthesis of pesticides and herbicides. Its chlorinated nature provides enhanced stability and reactivity, making it suitable for developing compounds with improved bioactivity.

- Insecticides : Compounds derived from this compound have shown effectiveness as insecticides, targeting various agricultural pests while minimizing harm to beneficial organisms. This is crucial for sustainable agricultural practices.

Synthetic Applications

This compound is frequently used as a starting material in various synthetic methodologies. It participates in several reactions, including:

- Cross-Coupling Reactions : this compound can undergo palladium-catalyzed cross-coupling reactions with amines to form complex heterocyclic structures, which are valuable in medicinal chemistry . These reactions often yield high product diversity with good yields.

- Cyclization Reactions : The compound can also be involved in cyclization reactions to produce tricyclic and tetracyclic compounds, which are often bioactive and serve as scaffolds for drug development .

Spectroscopic Studies

Recent investigations into the spectroscopic properties of this compound have provided insights into its electronic structure and reactivity. Fourier-transform infrared (FTIR) and Raman spectroscopy have been employed to study its vibrational modes, which are crucial for understanding its chemical behavior .

Table: Summary of Key Applications

| Application Area | Specific Uses | Notable Compounds Derived |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory, analgesic | Morniflumate |

| Antitumor agents | Various cytotoxic derivatives | |

| Antiviral and antibacterial agents | SAR-modified derivatives | |

| Agrochemicals | Insecticides | Pesticides targeting agricultural pests |

| Synthetic Chemistry | Cross-coupling reactions | Heterocycles |

| Cyclization reactions | Tricyclic and tetracyclic compounds |

Mechanism of Action

The mechanism of action of methyl 2-chloronicotinate involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for nicotinic receptors, modulating their activity. The presence of the chlorine atom and the ester group influences its binding affinity and selectivity for these receptors. Additionally, its chemical structure allows it to participate in various metabolic pathways, leading to the formation of active metabolites .

Comparison with Similar Compounds

Methyl 2-chloronicotinate can be compared with other similar compounds such as:

Methyl nicotinate: Unlike this compound, methyl nicotinate lacks the chlorine atom, which affects its reactivity and biological activity.

Methyl 2-chloropyridine-3-carboxylate: This compound is structurally similar but may have different reactivity due to variations in the position of the chlorine atom.

2-Chloronicotinic acid methyl ester: This compound is closely related but differs in its ester group, which can influence its solubility and reactivity.

This compound stands out due to its unique combination of functional groups, making it a versatile intermediate in various chemical syntheses.

Biological Activity

Methyl 2-chloronicotinate (C7H6ClNO2) is an important organic compound, primarily recognized for its role as a precursor in the synthesis of biologically active molecules and pharmaceuticals. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by a chlorine atom and a methyl ester group attached to the pyridine ring. The presence of these functional groups significantly influences its biological activity.

- Molecular Formula : C7H6ClNO2

- Molecular Weight : 171.58 g/mol

- CAS Number : 40134-18-7

This compound primarily interacts with nicotinic acetylcholine receptors (nAChRs), acting as a ligand that modulates their activity. Its structural components allow it to influence receptor binding affinity and selectivity, which is crucial for its pharmacological effects. The compound can undergo various chemical transformations, such as nucleophilic substitution, reduction, and hydrolysis, leading to the formation of active metabolites that may exhibit biological activity in their own right .

Pharmacological Applications

- Nicotinic Receptor Modulation : this compound has been shown to affect nAChRs, which are implicated in numerous physiological processes including cognition, pain perception, and neuroprotection.

- Anti-inflammatory Properties : Research indicates that derivatives of this compound have potential anti-inflammatory effects. For example, studies on related compounds have demonstrated gastro-protective actions against lesions induced by non-steroidal anti-inflammatory drugs (NSAIDs) .

- Synthesis of Bioactive Compounds : It serves as an intermediate in synthesizing various pharmaceuticals targeting different biological pathways. For instance, it is used in developing compounds that exhibit analgesic properties .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound and its derivatives:

- Study on Gastro-protective Effects : Schiantarelli et al. (1984) demonstrated that certain derivatives of this compound exert protective effects on gastric mucosa against ethanol-induced damage, suggesting potential therapeutic applications in treating gastrointestinal disorders .

- Synthetic Pathways : A study reported the successful synthesis of a potent analgesic compound from this compound via reaction with an aniline derivative under specific conditions (160°C in ethylene glycol) . This highlights its utility in pharmaceutical synthesis.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl Nicotinate | Lacks chlorine; primarily affects nAChRs | Mild vasodilatory effects |

| Methyl 2-Chloropyridine-3-Carboxylate | Similar structure but different chlorine positioning | Varies in reactivity and biological effects |

| 2-Chloronicotinic Acid Methyl Ester | Related but different ester group | Potentially different solubility properties |

Q & A

Basic Research Questions

Q. How can Methyl 2-chloronicotinate be synthesized and optimized for high yield in heterocyclic coupling reactions?

this compound is commonly synthesized via esterification of 2-chloronicotinic acid. Optimization involves selecting catalysts (e.g., H₂SO₄ or DCC) and monitoring reaction conditions (temperature, solvent polarity). For example, in reactions with aminopyridines, yields improved to 66% using CHCl₃ as a solvent and silica gel chromatography for purification . Key parameters include stoichiometric ratios of reactants and avoiding hydrolysis by controlling moisture levels.

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are essential. In copper(II) 2-chloronicotinate complexes, NMR confirms ligand coordination shifts (e.g., δ 6.99–9.12 ppm for aromatic protons), while IR identifies metal-ligand vibrations (e.g., ν ~1641 cm⁻¹ for C=O stretching) . Mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 198.0668) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use NIOSH/CEN-approved OV/AG/P99 respirators for vapor protection, chemical-resistant gloves (nitrile), and fume hoods to prevent inhalation. Avoid drainage systems due to potential aquatic toxicity. Acute toxicity data (e.g., LD₅₀) and carcinogenicity classifications (IARC/ACGIH) should guide exposure limits .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural analysis of this compound derivatives?

SHELXL refines crystal structures using high-resolution X-ray diffraction data. For example, twinning or disorder in copper(II) complexes can be resolved via the TWIN/BASF commands in SHELX, with R-factors <5% indicating high precision. OLEX2 integrates visualization tools to validate hydrogen bonding (e.g., C–H···Cl interactions) and π-stacking .

Q. What strategies address contradictory spectroscopic and computational data in metal-ligand complexation studies?

Discrepancies between experimental IR frequencies and DFT-calculated vibrations (e.g., ν(C=O) shifts) may arise from solvent effects or basis set limitations. Validate using polarizable continuum models (PCM) and benchmark against known analogs . For NMR, paramagnetic broadening in copper complexes requires relaxation delay adjustments .

Q. How can reaction pathways involving this compound be rationalized using mechanistic studies?

Kinetic isotope effects (KIEs) and trapping intermediates (e.g., with TEMPO) clarify nucleophilic aromatic substitution (SNAr) mechanisms. For example, in pyrido-pyrimidinone synthesis, isotopic labeling (²H/¹⁵N) tracks regioselectivity at the C2 position of the pyridine ring .

Q. What methodologies improve the reproducibility of heterocyclic syntheses using this compound?

Standardize reaction conditions via Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). For instance, a mixed lithium-cadmium base enhances regioselectivity in metalation reactions, achieving >95% purity post-chromatography . Document protocols using FAIR data principles for cross-lab validation.

Q. Data Contradiction and Validation

Q. How should researchers resolve discrepancies between theoretical and experimental melting points of this compound derivatives?

Compare DSC-measured melting points (e.g., 99°C for 2-amino-6-methylnicotinonitrile) with predicted values from QSPR models. Deviations >5°C suggest impurities or polymorphic forms; re-crystallize in alternative solvents (e.g., EtOAc/hexane) and re-analyze via PXRD .

Q. What steps ensure robust structural assignments in cases of overlapping NMR signals?

Use 2D NMR (COSY, HSQC) to resolve aromatic proton coupling. For example, in dipyrido-pyrimidinones, HSQC correlates C–H pairs at δ 7.43 ppm (¹H) with δ 126.7 ppm (¹³C), distinguishing regioisomers . Cross-validate with X-ray crystallography .

Q. Methodological Resources

Properties

IUPAC Name |

methyl 2-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGAJZBZLONIBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193161 | |

| Record name | Methyl 2-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40134-18-7 | |

| Record name | 3-Pyridinecarboxylic acid, 2-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40134-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloronicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040134187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-chloronicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.